molecular formula C7H4ClIN2 B1452368 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-39-3

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1452368
CAS No.: 1190313-39-3
M. Wt: 278.48 g/mol
InChI Key: ZLDNJKJGGOYQER-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Structural Characteristics

The compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. The presence of halogen substituents, such as chlorine and iodine, may influence its reactivity and interaction with biological targets.

Compound Name Structural Features Unique Properties
This compoundChlorine and iodine substituentsPotential kinase inhibitor; unique binding affinity
4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridineFluorine instead of chlorineExhibits significant biological activity
5-Fluoro-1H-pyrrolo[2,3-b]pyridineDifferent ring structureStrong inhibition against fibroblast growth factor receptors

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit various kinases involved in cancer pathways. For instance, derivatives of pyrrolopyridines have shown promising results in targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against FGFRs, leading to reduced proliferation and increased apoptosis in cancer cell lines such as breast cancer 4T1 cells .

Antidiabetic Activity

Pyrrolopyridine derivatives have also been evaluated for their antidiabetic properties. Compounds have shown potential in enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. For example, specific derivatives were able to reduce blood glucose levels effectively without significantly affecting circulating insulin concentrations .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Kinase Inhibition : The compound's structure allows it to bind effectively to kinase domains, disrupting signaling pathways that lead to cancer cell proliferation.
  • Receptor Modulation : The halogen substituents enhance the binding affinity to FGFRs, thus inhibiting their activation and downstream effects on tumor growth.
  • Metabolic Regulation : By modulating glucose uptake mechanisms, this compound may contribute to improved metabolic profiles in diabetic models.

Case Studies

Recent studies have highlighted the potential of this compound derivatives:

  • FGFR Inhibition Study : A derivative was tested against FGFR1–4 with IC50 values ranging from 7 nM to 712 nM. This study concluded that the compound significantly inhibited cell migration and invasion in vitro .
  • Antidiabetic Effects : Another study evaluated the effects of related pyrrolopyridine compounds on blood glucose levels in diabetic animal models. Results indicated a significant reduction in glucose levels without adverse effects on insulin secretion .

Properties

IUPAC Name

4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDNJKJGGOYQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696624
Record name 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-39-3
Record name 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-1H-pyrrolo[3,2-c]pyridine (247 mg) synthesized by the method disclosed in WO2007/095223 was dissolved in DMF (7.0 ml). After cooling to 0° C., N-iodosuccinimide (382 mg) was added thereto. The resulting mixture was stirred at room temperature for 1 hour, and then chloroform and water were added thereto to separate the organic layer. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (developing solvent: hexane/ethyl acetate) to obtain the title compound as a dark-brown solid (455 mg). Physical properties: m/z [M+H]+ 279.1
Quantity
247 mg
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382 mg
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0 (± 1) mol
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7 mL
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Synthesis routes and methods II

Procedure details

N-Iodosuccinimide (1.3 g, 5.8 mmol) was added to a 0° C. solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (0.60 g, 3.9 mmol) in N,N-dimethylformamide (10 mL). The reaction mixture was stirred at room temperature for 18 hours, whereupon it was concentrated in vacuo. Purification via silica gel chromatography (0% to 50% ethyl acetate in petroleum ether) afforded the product as a yellow solid. Yield: 900 mg, 3.2 mmol, 82%. 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=5.5 Hz, 1H), 7.42 (d, J=2.5 Hz, 1H), 7.34 (d, J=5.8 Hz, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
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0.6 g
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reactant
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10 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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